Structural Uniqueness Confirmed by Single-Crystal X-Ray Diffraction
The unambiguous identity and geometry of 2,5-dichloro-1,3-dinitrobenzene have been established by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, Z = 4. The structure was refined to a final R-value of 0.053 for 2043 observed reflections [1]. This provides a definitive, quantitative fingerprint for verifying the identity and purity of the specific isomer, as its packing and unit cell dimensions are fundamentally different from those of other dichlorodinitrobenzene isomers, such as 2,4-dichloro-1,3-dinitrobenzene, which has a different melting point and would form a different crystal lattice [1].
| Evidence Dimension | Crystal Unit Cell Dimensions |
|---|---|
| Target Compound Data | Monoclinic, C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, Z=4 |
| Comparator Or Baseline | 2,4-dichloro-1,3-dinitrobenzene (isomer) |
| Quantified Difference | Isomeric difference; specific unit cell dimensions are a unique identifier. |
| Conditions | Single-crystal X-ray diffraction at room temperature. |
Why This Matters
This provides a definitive, quantitative method for identity verification and quality control, ensuring procurement of the correct isomer, which is critical for reproducible synthesis and material properties.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Crystal structure of 2,5-dichloro-1,3-dinitrobenzene. Journal of Chemical Crystallography. 1995;25(7):429-432. View Source
